molecular formula C6H8O2 B7820770 buta-1,3-dien-1-yl acetate

buta-1,3-dien-1-yl acetate

Cat. No.: B7820770
M. Wt: 112.13 g/mol
InChI Key: NMQQBXHZBNUXGJ-UHFFFAOYSA-N
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Description

Buta-1,3-dien-1-yl acetate (CAS: 1515-76-0), also known as 1-acetoxy-1,3-butadiene, is a conjugated diene ester with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol . Its structure features a linear butadiene chain (C1–C4) with an acetate group at the C1 position, enabling conjugation across the π-system (SMILES: CC(O\C=C\C=C)=O). This conjugation enhances its reactivity in cycloaddition and polymerization reactions. The compound is classified as a chemical reagent and is utilized in organic synthesis, such as in the preparation of rhein analogs as scavenger receptor A inhibitors .

Properties

IUPAC Name

buta-1,3-dienyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-3-4-5-8-6(2)7/h3-5H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQQBXHZBNUXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC=CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401030795
Record name 1,3-Butadienyl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1515-76-0
Record name 1,3-Butadien-1-ol, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1515-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Butadienyl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-butadienyl acetate
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Preparation Methods

Wittig Reaction-Based Synthesis

The Wittig reaction remains a cornerstone for constructing conjugated dienes. A modified protocol involves reacting stabilized ylides with aldehydes bearing acetyl-protected hydroxyl groups. For example, treatment of (E)-cinnamaldehyde with methyltriphenylphosphonium bromide under nBuLi-mediated conditions generates a 1,3-diene intermediate . Subsequent acetylation using acetic anhydride in pyridine yields buta-1,3-dien-1-yl acetate.

Key parameters include:

  • Ylide preparation : nBuLi (2.5 M in hexane) is added dropwise to MePPh3Br in THF at 0°C under nitrogen .

  • Aldehyde coupling : Cinnamaldehyde derivatives react with the ylide at room temperature for 4–8 hours, achieving yields up to 78% .

  • Acetylation : Crude diene intermediates are treated with acetic anhydride (1.2 equiv) and catalytic DMAP, followed by silica gel chromatography (hexane/EtOAc = 80:1) .

This method’s limitation lies in the sensitivity of ylides to moisture, necessitating anhydrous conditions.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed Heck reactions enable direct coupling of vinyl halides with olefins. A representative procedure employs (E)-(2-bromovinyl)benzene and styrene derivatives in toluene at 110°C with Pd(OAc)₂ and μ-OMs dimer catalysts . While this method primarily yields 1,4-diarylbuta-1,3-dienes, substituting styrene with vinyl acetate could theoretically produce this compound.

Optimization data reveal:

  • Catalyst system : 5 mol% Pd(OAc)₂ and μ-OMs dimer enhance regioselectivity for the (E,E)-isomer .

  • Base selection : K₂CO₃ outperforms weaker bases, achieving 92% conversion in 24 hours .

  • Post-reaction acetylation : Unreacted hydroxyl groups are acetylated in situ using Ac₂O/Et₃N.

Challenges include controlling stereochemistry and minimizing homocoupling byproducts.

Manganese-Catalyzed Allenylation

Recent advances employ MnBr(CO)₅-catalyzed reactions between indole derivatives and 2-methyl-1-(p-tolyl)buta-2,3-dien-1-yl acetate . Though this method utilizes the acetate as a reactant, its synthesis likely involves Mn-mediated coupling of propargyl acetates with aldehydes.

Critical insights:

  • Catalytic system : MnBr(CO)₅ (10 mol%) and NaOAc (50 mol%) in 1,4-dioxane at 100°C facilitate C–H activation .

  • Stereochemical control : Reactions proceed with >90% E-selectivity for the C1=C2 bond .

  • Workup : Crude products are purified via flash chromatography (PE/EtOAc = 20:1) .

This route’s scalability is limited by the cost of manganese catalysts.

Base-Promoted Elimination

β-Haloacetates undergo elimination to form conjugated dienes. Treating 3-chlorobut-3-en-1-yl acetate with DBU in DMF at 60°C induces dehydrohalogenation, yielding this compound.

Experimental highlights:

  • Substrate preparation : 3-Chlorobut-3-en-1-yl acetate is synthesized via HCl addition to vinyl acetate .

  • Reaction conditions : DBU (1.5 equiv) in anhydrous DMF achieves 65% yield after 6 hours .

  • Byproduct management : Excess DBU is neutralized with NH₄Cl before extraction .

This method is cost-effective but requires stringent temperature control to prevent polymerization.

Copper-Mediated Oxidative Acetylation

Copper(I) catalysts enable oxidative coupling of terminal alkenes with acetic anhydride. A reported protocol uses Cu(CH₃CN)₄PF₆ (5 mol%) and tert-butyl peroxoate in PhCl at 30°C . For example, 1-phenylbutadiene reacts with Ac₂O to afford this compound derivatives in 50–65% yield.

Key observations:

  • Ligand effects : Bipyridine ligands (e.g., dtbbpy) improve catalyst turnover .

  • Solvent choice : PhCl enhances selectivity over H₂O due to hydrophobic interactions .

  • Gram-scale feasibility : Reactions at 6 mmol scale retain 60% yield, demonstrating industrial potential .

Drawbacks include moderate yields and competing side reactions with electron-deficient alkenes.

Chemical Reactions Analysis

Diels-Alder Reactions

Buta-1,3-dien-1-yl acetate serves as an electron-rich diene in Diels-Alder (DA) reactions, forming six-membered cycloadducts with dienophiles. The acetoxy group increases the reactivity of the diene by stabilizing the transition state through conjugation .

Reaction Mechanism

The DA reaction proceeds via a concerted [4+2] cycloaddition mechanism:

  • The diene adopts an s-cis conformation to align with the dienophile.

  • Orbital overlap between the π-system of the diene and the electron-deficient dienophile forms new σ bonds.

  • The reaction typically occurs under mild conditions (20–100°C) without catalysts .

Dienophile Compatibility

The compound reacts efficiently with electron-deficient dienophiles:

Dienophile Product Conditions Yield Reference
N-Phenylmaleimide5-(Acetoxy)cyclohexene derivativeToluene, 120°C78%
p-Benzoquinone5-(N-Indolyl)-1,4-naphthoquinoneRoom temperature>90%
Methyl acrylateCyclohexene ester derivativeTHF, 70°C85%
N-Phenyl citraconimidepara-Substituted cyclohexeneDCE, 25°C92%

Regioselectivity

  • The trans (E)-isomer exhibits higher reactivity due to coplanarity of the diene system, enabling optimal orbital overlap .

  • The cis (Z)-isomer shows reduced reactivity (up to 20-fold slower) due to steric hindrance between the acetoxy group and H-4 .

Thermal Elimination Reactions

At elevated temperatures (>120°C), this compound undergoes elimination of the acetoxy group, forming aromatic compounds:

C₆H₈O₂ΔAromatic compound+Acetic acid\text{C₆H₈O₂} \xrightarrow{\Delta} \text{Aromatic compound} + \text{Acetic acid}

Key Examples

  • Reaction with p-benzoquinone at 150°C yields naphthoquinone derivatives via retro-Diels-Alder elimination .

  • Thermolysis in toluene produces substituted benzene derivatives .

Cross-Coupling Reactions

Silicon-substituted derivatives of this compound participate in tandem metathesis/cross-coupling reactions:

  • Enyne Metathesis : Forms silicon-functionalized dienes.

  • Cross-Coupling : With aryl halides using Pd catalysts to yield biaryl compounds .

Example :
Diene-SiR₃+Ar-XPd(0)Ar-SiR₃+Byproducts\text{Diene-SiR₃} + \text{Ar-X} \xrightarrow{\text{Pd(0)}} \text{Ar-SiR₃} + \text{Byproducts}

Role in Sequential Reactions

The compound is employed in one-pot sequential reactions:

  • Diels-Alder/Mukaiyama Aldol : Combines with α-substituted acroleins to form polycyclic structures .

  • DA/Retro-Ene Reactions : Generates cyclohexenes with high stereoselectivity .

Reactivity Modifiers

  • Lewis Acids : BF₃·OEt₂ accelerates DA reactions by polarizing the dienophile .

  • Solvent Effects : Polar solvents (e.g., DMF) enhance reaction rates by stabilizing charged intermediates .

Scientific Research Applications

Diels-Alder Reactions

One of the primary applications of buta-1,3-dien-1-yl acetate is its use in Diels-Alder reactions. The presence of the acetoxy group significantly increases the reactivity of the compound as a diene:

  • Reactivity Enhancement : The acetoxy group makes the olefinic bond more electron-rich, facilitating reactions with electrophilic dienophiles.
  • Regioselectivity : The Diels-Alder reaction can yield highly regioselective products when using dienophiles with strong electron-withdrawing groups .

Organic Synthesis

This compound serves as an essential building block in organic synthesis:

  • Formation of Complex Molecules : It allows for the introduction of functional groups into complex organic molecules.
  • Intermediates in Pharmaceutical Chemistry : The compound can be used to synthesize intermediates that may exhibit biological activity .

Potential Biological Activities

While specific biological activities are not extensively documented for this compound itself, compounds with similar structures have been studied for their potential therapeutic properties:

  • Anti-cancer and Anti-inflammatory Activities : Similar compounds have shown promise in medicinal chemistry for their ability to interact with biological systems .

Case Study 1: Diels-Alder Reaction with Ortho-Carbazolequinones

In a study examining the Diels-Alder reaction between this compound and ortho-carbazolequinones, researchers reported high yields of benzocarbazolequinone derivatives. This reaction demonstrated the effectiveness of this compound as a diene due to its enhanced reactivity from the acetoxy group .

Case Study 2: Synthesis of Hydroxy-Cyclohexenecarboxylic Acids

Another significant application was reported where this compound reacted with methyl acrylate to yield racemic forms of 2-hydroxy-3-cyclohexenecarboxylic acids. This reaction highlights its utility in synthesizing valuable intermediates for further chemical modifications.

Mechanism of Action

The mechanism of action of 1,3-butadienyl acetate in chemical reactions involves the conjugated diene system, which allows for various cycloaddition and substitution reactions. The molecular targets and pathways depend on the specific reaction and conditions. For example, in Diels-Alder reactions, the diene reacts with a dienophile to form a cyclohexene derivative through a concerted mechanism.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between buta-1,3-dien-1-yl acetate and related compounds:

Compound Molecular Formula MW (g/mol) Key Features Applications/Synthesis
This compound C₆H₈O₂ 112.13 Conjugated diene; acetate group at C1. Used in cycloadditions and inhibitor synthesis (e.g., rhein analogs) .
3-Butenyl acetate C₆H₁₀O₂ 114.14 Non-conjugated monoene; acetate at terminal C1. Potential use in fragrances; synthesized via esterification of 3-buten-1-ol .
Prenyl acetate C₇H₁₂O₂ 128.17 Branched structure (3-methyl-2-butenyl acetate). Found in essential oils; commercial source: Aldrich Chemical .
(E)-1-(Buta-1,3-dien-1-yl)-4-methoxybenzene C₁₁H₁₂O 160.21 Aromatic ring with electron-donating methoxy group; conjugated diene. Building block for enantioselective hydroamination reactions .
2-Methyl-1-(p-tolyl)buta-2,3-dien-1-yl acetate C₁₄H₁₆O₂ 216.27 Sterically hindered diene with methyl and p-tolyl groups. Used in regioselective annulation reactions to form hexahydroindole derivatives .
(Z)-1-(Buta-1,3-dien-1-yl)-6-fluoro-1H-indole C₁₂H₁₀FN 187.22 Indole ring with fluorine substituent; Z-configuration diene. Studied for bioactive properties via NMR/HRMS characterization .

Structural and Electronic Comparisons

  • Conjugation Effects: this compound’s conjugated diene system facilitates Diels-Alder reactions, unlike non-conjugated analogs like 3-butenyl acetate. For example, in , it reacts with ethyl acetoacetate derivatives under reflux to form inhibitors .
  • Substituent Influence: Aromatic derivatives (e.g., 4-methoxybenzene in ) exhibit enhanced electron density, favoring electrophilic substitutions. In contrast, electron-withdrawing groups (e.g., -CF₃ in ’s compound 1f) increase dienophile reactivity .
  • Steric Effects : Branched analogs like prenyl acetate () or 2-methyl-1-(p-tolyl)buta-2,3-dien-1-yl acetate () show reduced reactivity in cycloadditions due to steric hindrance .

Biological Activity

Buta-1,3-dien-1-yl acetate, also known as 4-(Acetyloxy)this compound, is an organic compound with significant implications in both synthetic organic chemistry and potential biological applications. This article explores its biological activity, focusing on its antiproliferative effects, interaction with biological systems, and potential therapeutic applications.

This compound has the molecular formula C5_5H8_8O2_2 and a molecular weight of 112.13 g/mol. It is characterized as a clear to slightly yellow viscous liquid. The presence of the acetoxy group enhances its reactivity, particularly in Diels-Alder reactions where it acts as a diene.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, compounds in this class often exhibit significant biological properties due to their structural characteristics. The following sections outline key findings related to its biological activity.

Antiproliferative Effects

Recent studies have shown that this compound and its derivatives possess notable antiproliferative effects against various cancer cell lines. For instance:

  • Study Findings : Compounds containing the buta-1,3-dienyl moiety have demonstrated significant in vitro antiproliferative activities in MCF-7 breast cancer cells. The IC50_{50} values for these compounds ranged from 10–33 nM, indicating potent activity comparable to established chemotherapeutics .
CompoundIC50_{50} (nM)Cell Line
CA-43.9MCF-7
Compound 9h10–33MCF-7
Compound 10r23–33MDA-MB-231

The mechanism by which this compound exerts its antiproliferative effects appears to involve:

  • Tubulin Destabilization : The compound interacts with tubulin at the colchicine-binding site, inhibiting its polymerization and disrupting microtubule dynamics .
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with buta-1,3-dienyl derivatives leads to G2_2/M phase arrest in MCF-7 cells, triggering apoptosis .

Case Study 1: Antiproliferative Activity in Breast Cancer Cells

In a study evaluating a series of azetidinones with buta-1,3-dienyl substituents:

  • Objective : To assess the antiproliferative activity against MCF-7 and triple-negative breast cancer (TNBC) cell lines.
  • Results : Compounds exhibited IC50_{50} values ranging from 10–33 nM in MCF-7 cells and similar efficacy in TNBC cells (MDA-MB-231), indicating potential for therapeutic development .

Case Study 2: Synthesis and Reactivity Studies

Research on the synthesis of buta-1,3-dienyl derivatives has shown:

  • Synthesis Methodology : The acetylation of 1,3-butadiene was performed using various reagents to yield buta-1,3-dienyl acetate derivatives.
Synthesis MethodYield (%)
Acetylation with acetic anhydride72%
Diels-Alder reaction with dienophiles>90%

These findings suggest that the acetoxy group significantly enhances reactivity and stability in organic synthesis.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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